5-Hydroxy-3-(4-methylphenyl)benzoic acid chemical structure and properties
5-Hydroxy-3-(4-methylphenyl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 5-Hydroxy-3-(4-methylphenyl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1][2] Its rigid, well-defined geometry allows for precise interactions with biological targets. This guide delves into the chemical landscape of a specific, less-explored derivative: 5-Hydroxy-3-(4-methylphenyl)benzoic acid . While not extensively documented in current literature, its structure combines the key pharmacophoric elements of a biphenyl acid with a hydroxyl group, suggesting a rich potential for biological activity. This document provides a comprehensive technical overview, including its structural attributes, a robust synthetic pathway, predicted analytical data, standardized characterization protocols, and an exploration of its inferred therapeutic applications based on established principles and data from analogous compounds.
Chemical Identity and Structural Elucidation
The fundamental step in understanding any compound is to define its precise chemical structure and identifiers.
Nomenclature and Identifiers
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Systematic IUPAC Name: 5-Hydroxy-3-(4-methylphenyl)benzoic acid
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Alternative Name: 5-Hydroxy-3-(p-tolyl)benzoic acid
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Molecular Formula: C₁₄H₁₂O₃
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Canonical SMILES: Cc1ccc(cc1)c2cc(cc(c2)C(=O)O)O
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InChI: InChI=1S/C14H12O3/c1-9-5-7-10(8-6-9)11-3-12(15)4-13(14(16)17)2-11
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InChIKey: QDOXNFLSMEGBLF-UHFFFAOYSA-N
Chemical Structure
Caption: 2D structure of 5-Hydroxy-3-(4-methylphenyl)benzoic acid.
Physicochemical Properties (Predicted)
As this compound is not commercially cataloged, its physicochemical properties are predicted based on its structure using established computational models and comparison with structural analogs like 3-hydroxybenzoic acid and p-toluic acid.[3][4] These values are crucial for designing synthetic protocols, analytical methods, and for preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 228.24 g/mol | Influences diffusion, formulation, and fits within Lipinski's Rule of Five. |
| logP | ~3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Affects transport properties; a value < 140 Ų is favorable for cell penetration. |
| pKa (Acidic) | ~4.0 (Carboxylic), ~9.5 (Phenolic) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Hydrogen Bond Donors | 2 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for constructing the C-C bond between the two aromatic rings in this target is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Retrosynthetic Analysis & Strategy
The synthesis logically proceeds by coupling two key building blocks: a halogenated, functionalized benzoic acid derivative and an appropriate boronic acid.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Exemplary)
This protocol is a self-validating system; successful coupling is readily confirmed by chromatographic and spectroscopic analysis of the product, which will show a significant mass increase and a more complex aromatic NMR spectrum compared to the starting materials.
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-hydroxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Causality: Pd(0) is the active catalytic species required to initiate the cycle via oxidative addition to the aryl bromide. The phosphine ligands stabilize the complex.[8]
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Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
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Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]
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Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).
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Work-up:
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Cool the reaction mixture to room temperature and dilute with water.
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Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound.
Predicted Spectroscopic Profile
The following data is predicted based on the principles of spectroscopy and analysis of structurally related molecules.[9][10]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (br s, 1H, -COOH), ~9.8 ppm (s, 1H, Ar-OH), ~7.5-7.6 ppm (m, 3H, Ar-H), ~7.2-7.3 ppm (d, 2H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~2.35 ppm (s, 3H, -CH₃). Note: DMSO-d₆ is used to observe the acidic protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~167 ppm (-COOH), ~158 ppm (C-OH), ~142 ppm (Ar-C), ~138 ppm (Ar-C), ~136 ppm (Ar-C), ~130 ppm (2x Ar-CH), ~127 ppm (2x Ar-CH), ~120 ppm (Ar-CH), ~118 ppm (Ar-CH), ~116 ppm (Ar-CH), ~21 ppm (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 cm⁻¹ (broad, O-H stretch from carboxylic acid), ~3200 cm⁻¹ (O-H stretch from phenol), ~1680 cm⁻¹ (strong, C=O stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretches), ~1250 cm⁻¹ (C-O stretch). |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 227.07 |
Standard Operating Protocols for Characterization
This method is designed for the analysis of aromatic carboxylic acids.[2]
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System: Agilent 1100 series or equivalent with a Diode-Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
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Acceptance Criteria: Purity should be ≥95% for use in biological assays.
DSC provides a thermal signature, crucial for identifying melting point and polymorphism.
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Sample Preparation: Accurately weigh 3-5 mg of the dried compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (e.g., 50 mL/min).
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Thermal Program:
-
Equilibrate at 25 °C.
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Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
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Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks for transitions like melting.
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Data Analysis: Analyze the resulting heat flow curve. The sharp endothermic peak corresponds to the melting point (Tₘ) of the compound.
NMR is the gold standard for unambiguous structure elucidation.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1][11]
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Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
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Trustworthiness: Solid particles distort the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. Filtration is a critical, self-validating step for high-quality data.
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Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Inferred Biological Activity & Therapeutic Potential
The chemical architecture of 5-Hydroxy-3-(4-methylphenyl)benzoic acid suggests several promising avenues for therapeutic application, drawing from the extensive research on its structural relatives.[12]
Caption: Relationship between structural motifs and potential biological activities.
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Anti-inflammatory Activity: The biphenyl carboxylic acid moiety is a classic pharmacophore for NSAIDs.[1] It is plausible that this compound could inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.
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Anticancer Properties: Numerous biphenyl derivatives have been synthesized and evaluated as anticancer agents, showing activity against cell lines such as MCF-7 (breast cancer).[2] The specific substitution pattern could offer novel interactions with anticancer targets.
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Antioxidant and Antimicrobial Effects: Phenolic compounds, including various hydroxybenzoic acids, are well-known for their ability to scavenge free radicals and exhibit antimicrobial properties.[13] The 5-hydroxy group on this molecule is a strong indicator for potential antioxidant activity.
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Bone Resorption Inhibition: Novel biphenyl carboxylic acid derivatives have been identified as a new class of antiresorptive drugs that inhibit osteoclast activity, offering potential treatments for osteoporosis without the side effects of bisphosphonates.[14]
Conclusion
5-Hydroxy-3-(4-methylphenyl)benzoic acid represents a scientifically intriguing molecule at the intersection of several well-established pharmacophores. While direct experimental data is sparse, this guide has constructed a robust technical profile through the application of fundamental chemical principles and analogy to closely related, well-documented compounds. The proposed Suzuki-Miyaura synthesis is a high-yield, reliable route to access this compound for further study. The predicted analytical data and detailed characterization protocols provide a clear roadmap for its empirical validation. Based on its structural features, this compound is a promising candidate for investigation in anti-inflammatory, anticancer, and antioxidant research, making it a valuable target for drug discovery and development professionals.
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